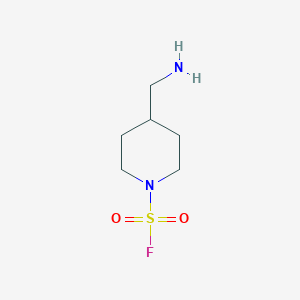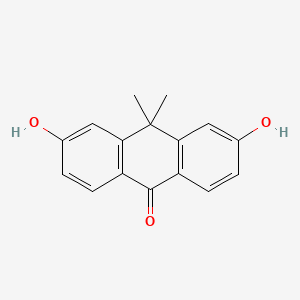
6-Bromo-N-methylcinnolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-methylcinnolin-4-amine is a heterocyclic aromatic amine with a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 4th position of the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylcinnolin-4-amine typically involves the bromination of cinnoline derivatives followed by N-methylation. One common method starts with the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated product is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. These methods also help in reducing the formation of undesirable by-products and improving the overall safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-methylcinnolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted cinnoline derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-N-methylcinnolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-methylcinnolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and the nitrogen in the cinnoline ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Similar structure but with a quinoline ring and a difluoromethyl group.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Contains an indazole ring and a carboxylic acid group.
Uniqueness
6-Bromo-N-methylcinnolin-4-amine is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
6-bromo-N-methylcinnolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-5-12-13-8-3-2-6(10)4-7(8)9/h2-5H,1H3,(H,11,13) |
Clave InChI |
GQNJTVNAAWOIHN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=NC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)

![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)



![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)



![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
